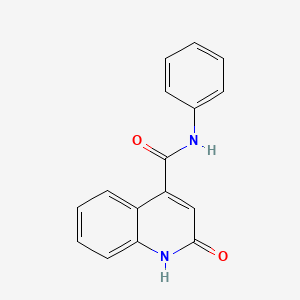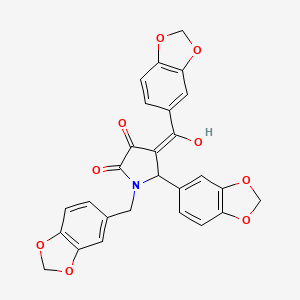![molecular formula C20H16F3N3O3 B11048597 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048597.png)
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[4,5-b]pyridine structure, followed by the introduction of the hydroxy, methoxy, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to ensure consistent production. The scalability of the synthesis process is crucial for its application in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the imidazo[4,5-b]pyridine core.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7,4’-Dihydroxy-3’-methoxyflavan: Shares similar hydroxy and methoxy groups but lacks the trifluoromethyl group.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl): Contains similar hydroxy and methoxy groups but has a different core structure.
4′,5,7-Trihydroxy-3′-methoxyflavone: Similar in having hydroxy and methoxy groups but differs in the overall molecular framework.
Uniqueness
The uniqueness of 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one lies in its combination of functional groups and the imidazo[4,5-b]pyridine core. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H16F3N3O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H16F3N3O3/c1-29-16-7-11(5-6-15(16)27)14-9-17(28)25-19-18(14)26(10-24-19)13-4-2-3-12(8-13)20(21,22)23/h2-8,10,14,27H,9H2,1H3,(H,25,28) |
InChI Key |
ZQINJZOANZTLJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=CC(=C4)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)
![Methyl 6-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B11048518.png)
![1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)
![2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone](/img/structure/B11048548.png)

![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11048582.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
![N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11048593.png)

![methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate](/img/structure/B11048610.png)
![1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
![1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048621.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)
